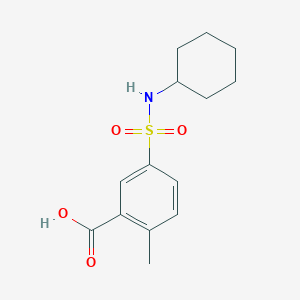

5-(环己基磺酰氨基)-2-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions between 2-methylbenzoic acid and cyclohexylamine , followed by sulfonation using sulfuric acid or other sulfonating agents. The yield, purity, and scalability of these methods have been investigated .

Molecular Structure Analysis

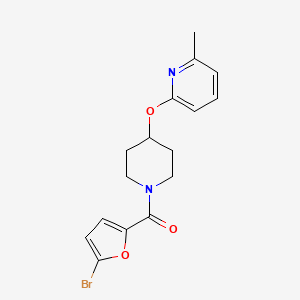

The molecular structure of 5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid reveals a benzoic acid core with a cyclohexylsulfamoyl group attached at the 5-position. The cyclohexyl ring provides steric bulk, affecting the compound’s reactivity and binding interactions. Researchers have employed techniques such as X-ray crystallography and NMR spectroscopy to elucidate its precise structure .

Chemical Reactions Analysis

This compound participates in various chemical reactions. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfamoyl group. Additionally, it may react with nucleophiles, forming amide or ester derivatives. Researchers have explored its reactivity in the context of drug design and prodrug development .

科学研究应用

生物分子相互作用研究

5-(环己基磺酰氨基)-2-甲基苯甲酸和相关化合物在生物分子相互作用研究中显示出潜力。一项利用类似芳香族二硫化物的研究,5,5'-二硫代双(2-硝基苯甲酸),突出了其在测定生物材料中巯基的效用,阐明了血液内的相互作用以及可能的二硫键 Ellman, 1959。此外,2-硝基-5-硫氰酸苯甲酸,一种结构相似的化合物,已被用于将蛋白质中的硫醇基团转化为 S-氰基衍生物,强调了这些化合物在研究蛋白质修饰中的重要性 Price, 1976。

杂环化合物合成

在合成化学领域,类似于 5-(环己基磺酰氨基)-2-甲基苯甲酸的化合物至关重要。例如,合成了一系列噻唑基乙酸衍生物并评估了它们的抗菌活性,证明了该化学物质在创建生物活性化合物中的作用 Shirai et al., 2013。类似地,6-溴甲基-3,4-二氢-2-甲基-4-氧代喹唑啉的合成,一种抗癌药物的关键中间体,强调了此类化合物在药物开发中的相关性 Sheng-li, 2004。

主客体化学

该化合物的结构特征使其适用于主客体化学的研究。一项研究表明,3,5-二硝基-4-甲基苯甲酸可以在氢键形成的空腔中容纳客体分子,表明类似化合物在创建复杂分子系统中的潜力 Pedireddi et al., 1998。

溶剂依赖性配位聚合物

结构上类似于 5-(环己基磺酰氨基)-2-甲基苯甲酸的化合物在配位聚合物的合成和研究中至关重要。Co(II)配合物与3,5-二硝基苯甲酸和3,5-二硝基-4-甲基苯甲酸的溶剂依赖性合成和结构解析表明了这些化合物在材料科学中的重要性 Pedireddi & Varughese, 2004。

作用机制

The biological activity of 5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid remains an area of interest. It is believed to interact with specific enzymes or receptors due to its sulfonamide moiety. Investigations into its potential as an anti-inflammatory agent, carbonic anhydrase inhibitor, or other therapeutic roles are ongoing .

安全和危害

属性

IUPAC Name |

5-(cyclohexylsulfamoyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-10-7-8-12(9-13(10)14(16)17)20(18,19)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEHYZPROBRWIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2640331.png)

![1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2640340.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2640342.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2640343.png)

![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

![1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2640351.png)